molecular formula C14H12ClFN2O3 B114241 Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 96568-07-9

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Número de catálogo: B114241
Número CAS: 96568-07-9
Peso molecular: 310.71 g/mol
Clave InChI: RWCZOVMOKFTUAD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS 96568-07-9) is a naphthyridine derivative characterized by a bicyclic aromatic core with substituents at positions 1 (cyclopropyl), 3 (ethyl ester), 6 (fluoro), and 7 (chloro). This compound is a synthetic intermediate in the preparation of quinolone-like antibiotics, where the ethyl ester at position 3 is often hydrolyzed to a carboxylic acid, a pharmacophore critical for antimicrobial activity . Its synthesis typically involves cyclocondensation reactions, such as the treatment of 4,6-dichloro-3-ethoxycarbonylacetyl-5-fluoropyridine with cyclopropylamine, achieving yields of ~60% .

Propiedades

IUPAC Name

ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O3/c1-2-21-14(20)9-6-18(7-3-4-7)13-8(11(9)19)5-10(16)12(15)17-13/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCZOVMOKFTUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471143
Record name Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96568-07-9
Record name Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mecanismo De Acción

Biochemical Pathways

The compound may affect the DNA replication pathway in bacteria, leading to cell death. The downstream effects of this interaction can include the inhibition of bacterial growth and proliferation.

Result of Action

The result of the compound’s action is likely to be bactericidal, leading to the death of bacterial cells. This can result in the resolution of bacterial infections.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy.

Actividad Biológica

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS Number: 96568-07-9) is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an antibacterial agent. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC14H12ClFN2O3
Molecular Weight282.65 g/mol
Melting Point224 °C
AppearanceOff-white crystalline powder
Purity>98%

The biological activity of this compound primarily stems from its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This mechanism is similar to that of other fluoroquinolones, making it effective against a broad spectrum of Gram-positive and Gram-negative bacteria.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) : The MIC values against various bacterial strains indicate potent antibacterial activity. For instance:
    Bacterial StrainMIC (µg/mL)
    Escherichia coli0.5
    Staphylococcus aureus0.25
    Pseudomonas aeruginosa1.0

These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various derivatives of naphthyridine compounds, including Ethyl 7-chloro-1-cyclopropyl-6-fluoro derivatives. The results indicated that modifications at the cyclopropyl position significantly enhanced antibacterial activity compared to non-fluorinated analogs .
  • Metal Complexation :
    Another research highlighted the compound's ability to form metal complexes that exhibited enhanced biological activity. The formation of drug-metal complexes was shown to improve the pharmacological profile of the compound, suggesting potential applications in drug formulation .
  • Molecular Docking Studies :
    Molecular docking studies have been conducted to understand the binding affinity of Ethyl 7-chloro-1-cyclopropyl-6-fluoro derivatives to bacterial enzymes. These studies revealed strong interactions with DNA gyrase and indicated that structural modifications could further optimize efficacy .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate as an anticancer agent. Research indicates that this compound exhibits significant activity against ovarian cancer by modulating the microRNA processing machinery. The mechanism involves altering the expression of specific microRNAs that are crucial for tumor growth and metastasis .

Antibacterial Properties

The compound is also being investigated for its antibacterial properties. As a derivative of quinolone, it shares structural similarities with known antibacterial agents like ciprofloxacin. Studies suggest that it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death . The efficacy against various strains of bacteria makes it a candidate for further development in treating bacterial infections.

Synthesis and Derivatives

The synthesis of this compound has been documented through various methods involving cyclization reactions and the use of specific reagents such as triethyl orthoformate and acetic anhydride . The ability to modify its structure allows for the creation of derivatives that may enhance its biological activity or reduce side effects.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of this compound has revealed that modifications at specific positions can significantly affect its biological activity. For instance, variations in halogen substitution or alterations to the cyclopropyl group can enhance potency against cancer cells or improve antibacterial efficacy .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics. High gastrointestinal absorption suggests potential for oral administration. However, detailed toxicological assessments are necessary to evaluate safety profiles before clinical application .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers tested the compound against ovarian cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with IC50 values indicating effective concentrations for therapeutic use .

Case Study 2: Antimicrobial Testing

A comparative study evaluated the antimicrobial activity of ethyl 7-chloro derivatives against multiple bacterial strains including E. coli and Staphylococcus aureus. The results demonstrated superior efficacy compared to traditional antibiotics, suggesting a promising avenue for development as a new antimicrobial agent .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations at N1

a) Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS 100491-29-0)
  • Structural Difference : Replaces the cyclopropyl group at N1 with a 2,4-difluorophenyl moiety.
  • Impact :
    • Molecular Weight : Higher (382.72 g/mol vs. ~298–315 g/mol for cyclopropyl analogs) due to the bulkier aryl group .
    • Physicochemical Properties : Melting point (215°C) and crystalline powder form differ from the cyclopropyl analog, which is typically a solid with lower melting points .
    • Biological Relevance : Aryl substituents at N1 may enhance binding to bacterial DNA gyrase but could reduce solubility compared to cyclopropyl groups .
b) Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS 79286-86-5)
  • Structural Difference : Substitutes cyclopropyl with an ethyl group at N1.
  • Impact: Molecular Weight: Lower (298.697 g/mol) due to the smaller alkyl group . Pharmacokinetics: Ethyl groups may improve metabolic stability but reduce penetration into Gram-negative bacteria compared to cyclopropyl, a feature critical in fluoroquinolones like ciprofloxacin .

Modifications at Position 3

a) 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid (CAS 100361-18-0)
  • Structural Difference : Hydrolysis of the ethyl ester to a carboxylic acid.
  • Impact: Bioactivity: The carboxylic acid is essential for chelating magnesium ions in bacterial DNA gyrase, a mechanism shared with clinically used quinolones . Synthesis: Achieved via hydrolysis of the ester using HCl/THF under reflux (78% yield) .

Substituent Variations at Position 5

a) Ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-formyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
  • Structural Difference : Addition of a formyl group at position 4.
  • Impact :
    • Reactivity : The formyl group increases electrophilicity, enabling further derivatization (e.g., reduction to hydroxymethyl derivatives) .
    • Synthesis : Produced via oxidation of trimethylsilyl precursors (24% yield) .
b) Ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
  • Structural Difference : Methyl group at position 5.

Data Tables

Table 1: Key Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) Melting Point (°C) Key Substituents
96568-07-9 (Target Compound) ~315* N/A N1: Cyclopropyl, C3: Ethyl ester
100491-29-0 (2,4-Difluorophenyl analog) 382.72 215 N1: 2,4-Difluorophenyl
100361-18-0 (Carboxylic acid) 282.66 N/A C3: Carboxylic acid
79286-86-5 (Ethyl-N1 analog) 298.697 N/A N1: Ethyl

*Estimated based on similar structures.

Métodos De Preparación

Reaction Overview

The most efficient method for synthesizing ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves a three-step, single-vessel process starting from ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate (Compound 1). This approach, detailed in patent CN1863802A, achieves an 85% yield by minimizing intermediate isolation.

Formation of Ethoxyacrylate Intermediate

Compound 1 reacts with triethyl orthoformate and acetic anhydride at 80–90°C for 4–6 hours to form ethyl 2-[(2,6-dichloro-5-fluoropyridin-3-yl)carbonyl]-3-ethoxyacrylate. Excess triethyl orthoformate is removed via vacuum distillation to prevent side reactions in subsequent steps.

Enamine Formation

The ethoxyacrylate intermediate is dissolved in toluene and treated with cyclopropylamine at 0–5°C. The exothermic reaction forms a cyclopropane-substituted enamine, which is stabilized by the electron-withdrawing pyridine moiety. Maintaining low temperatures prevents premature cyclization.

Cyclization to Naphthyridine Ester

Cyclization is initiated by adding tetrabutylammonium bromide (TBAB, 0.1 eq) and aqueous NaOH (2.5 M) to the enamine solution. The mixture is heated to 60°C for 3 hours, during which intramolecular nucleophilic attack constructs the naphthyridine core. The crude ester precipitates upon cooling and is isolated via filtration.

Alternative Pathway via Acid Chloride Intermediate

Chlorination and Condensation

Patent WO2012151640A1 describes a divergent route using 2-chloro-5-nitronicotinic acid as the starting material. The acid is converted to its acid chloride using thionyl chloride in chloroform, followed by condensation with ethyl 3-(N,N-dimethylamino)acrylate in acetonitrile.

Key Optimization Parameters

  • Temperature Control : The condensation step requires strict maintenance of 25–30°C to avoid decarboxylation.

  • Catalysis : TBAB (0.05 eq) accelerates the cyclization phase, reducing reaction time from 12 hours to 5 hours.

  • Workup : The product is purified via sequential washes with dichloromethane and sodium bicarbonate, yielding 72% of the ester after crystallization from ethanol.

Comparative Analysis of Synthetic Methods

Yield and Scalability

MethodStarting MaterialYieldScalabilityKey Advantage
One-Pot SynthesisEthyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate85%IndustrialMinimal intermediate purification
Acid Chloride Route2-Chloro-5-nitronicotinic acid72%Pilot-scaleAdaptable to nitro-substituted analogs

Impurity Profiles

  • Triethyl Orthoformate Residues : Residual reagent in Method 1 reacts with cyclopropylamine, generating N-(ethoxycarbonyl)cyclopropylamine (3–5% by HPLC).

  • Dimethylamide Byproducts : Method 2 produces 1–2% ethyl 3-(dimethylcarbamoyl)-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine due to incomplete acrylate condensation.

Industrial Refinement Strategies

Solvent Selection

  • Toluene vs. THF : Toluene suppresses enamine hydrolysis compared to tetrahydrofuran (THF), improving ester yield by 12%.

  • Aqueous Workup : Dichloromethane-water partitioning in Method 2 removes polar byproducts effectively, achieving >99% purity after crystallization.

Catalytic Enhancements

  • Phase-Transfer Catalysis : TBAB in Method 1 reduces NaOH stoichiometry from 3.0 eq to 1.5 eq, lowering salt waste.

  • Microwave Assistance : Preliminary studies show cyclization time can be reduced to 30 minutes using microwave irradiation at 100°C, though ester stability becomes a concern above 110°C .

Q & A

Q. What are the primary synthetic routes for Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate?

The compound is synthesized via:

  • Gould-Jacobs reaction : Microwave-assisted cyclization of 3-chloro-4-fluoroaniline derivatives using aluminum catalysts .
  • Multi-step nucleophilic substitution : Reacting 4,6-dichloro-3-ethoxycarbonylacetyl-5-fluoropyridine with triethyl ortho-formate and cyclopropylamine, followed by ester hydrolysis (60% yield) .

Q. How is this compound characterized structurally?

Key techniques include:

  • Spectroscopy : IR, NMR (¹H/¹³C), and mass spectrometry for functional group analysis .
  • Crystallography : SHELX programs (e.g., SHELXL) resolve intermolecular interactions (C–H⋯O, C–H⋯Cl) and packing arrangements .

Q. What is its role in antibiotic development?

It serves as an intermediate for fluoroquinolones (e.g., prulifloxacin). Functionalization at C7 with triazole or piperazine groups via nucleophilic substitution yields active agents .

Advanced Research Questions

Q. How does regioselectivity impact the synthesis of derivatives?

Regioselective methylation at C5 requires masking the C2,3 double bond via reduction. Subsequent selenation/oxidation regenerates the bond, ensuring proper functionalization (e.g., 5-methyl derivative synthesis) .

Q. What structural modifications enhance antibacterial efficacy?

  • C7 substituents : Piperazinyl or 3-aminopyrrolidine groups improve Gram-positive activity. LB20304 (C7: 3-aminopyrrolidine) shows MICs of 0.008 µg/mL against S. aureus and 4 µg/mL against MRSA .
  • C5 substituents : Methyl groups enhance activity with cyclopropyl at N1, while trifluoromethyl reduces potency .

Q. How are crystallographic challenges addressed during refinement?

High-resolution data or twinning issues are managed using:

  • SHELXL : For anisotropic displacement parameters and disorder modeling .
  • WinGX suite : Integrates SHELXS/SHELXD for phase determination and ORTEP-3 for visualization .

Q. What computational methods guide derivative design?

  • QSAR models : Optimize substituent placement (e.g., C7 aminopyrrolidine in LB20304) for DNA gyrase inhibition .
  • Molecular docking : Predict binding affinity with target enzymes (e.g., E. coli gyrase) .

Q. How are ester derivatives synthesized and utilized?

  • Direct esterification : Ethanol/H₂SO₄ reflux (45% yield) .
  • Indirect route : Oxalyl chloride forms the acid chloride, followed by ethanol treatment (96% yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.